I-CBP 112 Hydrochloride Salt is a selective inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein and p300. These proteins play crucial roles in gene regulation by recognizing acetylated lysine residues on histones, influencing various biological processes including cell proliferation and survival. I-CBP 112 has been developed as a potential therapeutic agent, particularly in the context of hematological malignancies and solid tumors, due to its ability to inhibit the activity of these bromodomains selectively.
I-CBP 112 was developed by the Structural Genomics Consortium, which focuses on providing chemical probes for studying the functions of proteins involved in disease. The compound has been characterized through various biochemical assays to establish its potency and selectivity against other bromodomain-containing proteins .
I-CBP 112 Hydrochloride Salt is classified as a small molecule inhibitor and falls under the category of bromodomain inhibitors. It specifically inhibits the CREB-binding protein/p300 bromodomains, which are implicated in transcriptional regulation and have been associated with cancer progression.
The synthesis of I-CBP 112 involves several organic chemistry techniques typically used for constructing complex small molecules. While specific step-by-step synthetic routes are proprietary, general approaches include:
The compound is synthesized to ensure high purity and yield, which is critical for its efficacy in biological assays. The solubility of I-CBP 112 in dimethyl sulfoxide (DMSO) is greater than 10 mM, allowing for flexible experimental designs in cell-based assays .
I-CBP 112 possesses a unique molecular structure characterized by its ability to interact specifically with bromodomains. The detailed structural formula includes multiple functional groups that facilitate binding to target proteins.
Structural studies using X-ray crystallography or nuclear magnetic resonance spectroscopy may provide insights into its binding mode with bromodomains .
I-CBP 112 primarily functions through competitive inhibition of the binding between acetylated lysines on histones and the bromodomain of CREB-binding protein/p300. This inhibition disrupts downstream transcriptional activities essential for cancer cell proliferation.
The compound has been shown to effectively decrease the binding affinity of acetylated histones to bromodomains at low micromolar concentrations, indicating its potential as a therapeutic agent .
I-CBP 112 exerts its effects by binding to the bromodomains of CREB-binding protein and p300, thereby preventing their interaction with acetylated lysines on histones. This action leads to:
Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis may further elucidate its thermal stability characteristics .
I-CBP 112 has significant potential in scientific research and therapeutic applications:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0